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molecular formula C12H17ClO2 B8663564 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol CAS No. 79989-30-3

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol

Cat. No. B8663564
M. Wt: 228.71 g/mol
InChI Key: JJHMFMLNPPNLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746673

Procedure details

Into a 200-ml egg plant type flask were placed 9.0 g of 1-(p-chlorophenoxy)-3,3-dimethyl-2-butanone and 80 ml of methanol, and 0.8 g of sodium borohydride was further placed into the flask with cooling and stirring. After stirring the mixture at room temperature for 1 hour, the reaction mixture was concentrated in a vacuum, and 50 ml of water was added to the resulting residue, followed by extraction with 30 ml of ether twice. The combined ethereal extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in a vacuum. The residue was purified by silica gel column chromatography, giving 8.5 g of the above-identified desired compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH:8]([OH:13])[C:9]([CH3:11])([CH3:12])[CH3:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=CC=C(OCC(C(C)(C)C)=O)C=C1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200-ml egg plant type flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
After stirring the mixture at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in a vacuum, and 50 ml of water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 30 ml of ether twice
EXTRACTION
Type
EXTRACTION
Details
The combined ethereal extract
WASH
Type
WASH
Details
was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(C(C)(C)C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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